Human Recombinant 5-LOX Inhibition: Target Compound vs. Active Indoline-Based Dual Inhibitor 73
The target compound (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one exhibited an IC50 >10,000 nM against human recombinant 5-LOX, classifying it as an inactive scaffold at this target [1]. In contrast, the optimized indoline-based dual inhibitor compound 73 from the same study series demonstrated an IC50 of 0.41 ± 0.01 μM (410 nM) against 5-LOX under identical assay conditions (inhibition of all-trans LTB4 and 5-HETE formation) [2]. This >24-fold difference in potency establishes the target compound as a reliable negative-control or SAR-probe candidate for discriminating active pharmacophores from inactive scaffolds in dual 5-LOX/sEH inhibitor discovery programs [1][2].
| Evidence Dimension | 5-LOX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Compound 73 (indoline-based dual inhibitor): IC50 = 410 ± 10 nM |
| Quantified Difference | >24-fold lower potency (inactive vs. active scaffold) |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3); reduction of all-trans LTB4 and 5-HETE formation; preincubation conditions per ChEMBL assay protocol |
Why This Matters
This quantitative inactivity profile is essential for scientists who need a verified negative control with known inactivity at 5-LOX to benchmark assay sensitivity and validate SAR hypotheses in dual 5-LOX/sEH inhibitor campaigns.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). IC50 >1.00E+4 nM for human recombinant 5-LOX. Curated by ChEMBL from Cerqua et al. 2022. View Source
- [2] Cerqua I, et al. J Med Chem. 2022;65(21):14456-14480. IC50 value for compound 73: 0.41 ± 0.01 μM for 5-LOX. View Source
